1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
CAS No. |
534593-53-8 |
|---|---|
Molecular Formula |
C26H18F2N6O2S2 |
Molecular Weight |
548.59 |
IUPAC Name |
1-(4-fluorophenyl)-6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H18F2N6O2S2/c27-16-5-3-15(4-6-16)21-12-20(22-2-1-11-37-22)32-34(21)23(35)14-38-26-30-24-19(25(36)31-26)13-29-33(24)18-9-7-17(28)8-10-18/h1-11,13,21H,12,14H2,(H,30,31,36) |
InChI Key |
DWMUVRGDQRFGKT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic molecule with potential pharmaceutical applications. This article explores its biological activity, including synthesis, structural characterization, and pharmacological properties.
Synthesis and Structural Characterization
The synthesis of the compound typically involves multi-step reactions. For instance, the reaction of 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole with appropriate thio and oxoethyl derivatives yields the target compound in moderate to high yields. The final product is often characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole + Thio derivative | Reflux in ethanol | 64% |
| 2 | Final product crystallization | Dimethylformamide | High purity |
Antimicrobial Properties
Recent studies have indicated that compounds related to the target structure exhibit significant antimicrobial activity. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness against various bacterial and fungal strains, suggesting that the target compound may possess similar properties.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial effects of structurally related compounds:
- Tested Strains : Staphylococcus aureus and Escherichia coli
- Method : Disk diffusion method
- Results : Zones of inhibition were observed, indicating effective antibacterial action.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, inhibition studies on phospholipase A2 (PLA2) have shown promising results. PLA2 is implicated in inflammatory responses and other pathological conditions.
Table 2: Enzyme Inhibition Results
| Enzyme | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| PLA2 | 0.18 | Competitive inhibition with liposomal binding |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound. Using various cancer cell lines (e.g., HeLa and A549), the compound demonstrated selective cytotoxicity at micromolar concentrations.
Table 3: Cytotoxicity Data
| Cell Line | IC50 Value (μM) | Selectivity Index |
|---|---|---|
| HeLa | 12 | High |
| A549 | 10 | Moderate |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Thiophene vs. Thienopyrimidine: The target compound’s thiophene group (vs.
- Fluorophenyl Positioning: Unlike the 3-fluoro-4-morpholinophenyl substituent in , the target’s 4-fluorophenyl group lacks electron-donating morpholine, which may alter kinase selectivity.
- Core Rigidity: The pyrazolo[3,4-d]pyrimidinone core is more rigid than the tetrahydropyrimidinone in , favoring entropy-driven binding .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Comparison
Key Findings:
- Thiophene Impact: The target’s thiophene may enhance anticancer activity compared to chromenone derivatives but lacks the trifluoromethyl group in , which is critical for COX-2 binding.
- Fluorophenyl vs. Morpholinophenyl: The absence of morpholine in the target compound may reduce kinase selectivity but mitigate off-target toxicity .
Computational and Structural Analysis
- NMR Profiling: Analogous pyrazolo-pyrimidinones in showed distinct chemical shifts for protons near substituents (e.g., δ 7.2–8.1 ppm for fluorophenyl), suggesting similar electronic environments in the target compound .
- Graph-Based Similarity: The compound’s structural complexity aligns with graph-theoretical methods for similarity assessment, as described in , where thiophene and fluorophenyl groups dominate fingerprint matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
